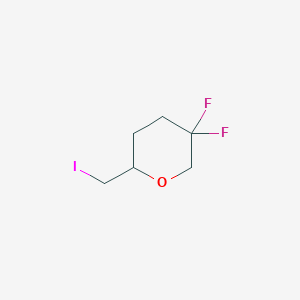

5,5-Difluoro-2-(iodomethyl)oxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

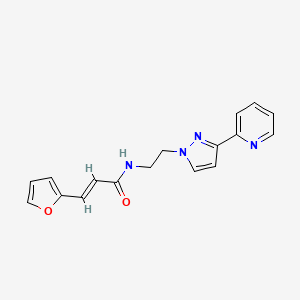

5,5-Difluoro-2-(iodomethyl)oxane is a chemical compound with the IUPAC name 5,5-difluoro-2-(iodomethyl)tetrahydro-2H-pyran . It has a molecular weight of 262.04 .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H9F2IO/c7-6(8)2-1-5(3-9)10-4-6/h5H,1-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Applications De Recherche Scientifique

Organic Synthesis Enhancements

Mediator in Oxidative Functionalizations : SelectfluorTM F-TEDA-BF4 is a prominent reagent for electrophilic fluorination and acts as a strong oxidant. It facilitates several fluorine-free functionalizations, including iodination, bromination, chlorination, and sulfenylation, among others. This indicates the role of fluorinated compounds in enhancing the versatility and efficiency of organic synthesis processes (Stavber, 2011).

Cyclization Reactions : The use of difluorinated compounds, such as 1,1-difluoro-1-alkenes, has been shown to enable 5-endo-trig cyclizations with various nucleophiles, leading to the synthesis of fluorinated hetero- and carbocycles. This showcases the critical role of vinylic fluorines in facilitating disfavored cyclization processes, thus expanding the toolbox for constructing complex fluorinated structures (Ichikawa et al., 2002).

Materials Science Applications

- Electrophilic Reagents for Trifluoromethylthiolation : The development of shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents illustrates the significant impact of fluorinated compounds in the design of materials and pharmaceuticals. These reagents allow for the easy installation of the trifluoromethylthio group, enhancing the chemical and metabolic stability of the target molecules (Shao et al., 2015).

Catalysis and Green Chemistry

Catalyst in Oxidative Addition/Cycloaddition : Studies demonstrate that fluorinated compounds can act as catalysts in oxidative addition/cycloaddition reactions, further exemplifying their utility in developing more efficient and selective synthetic methods (Shainyan et al., 2017).

Fluorination of Aliphatic C-H Bonds : A manganese porphyrin complex has been shown to catalyze alkyl fluorination by fluoride ion, providing a direct protocol for the fluorination of aliphatic C-H bonds. This method represents a straightforward and mild approach to selectively introduce fluorine atoms into hydrocarbons, highlighting the advancements in the field of fluorination catalysis (Liu et al., 2012).

Propriétés

IUPAC Name |

5,5-difluoro-2-(iodomethyl)oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2IO/c7-6(8)2-1-5(3-9)10-4-6/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOSXLYWRTUQDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1CI)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2745763.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea](/img/structure/B2745769.png)

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745770.png)

![3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2745773.png)

![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2745775.png)

![4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2745778.png)

![N-(4-methoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2745781.png)

![1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2745784.png)

![2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B2745785.png)